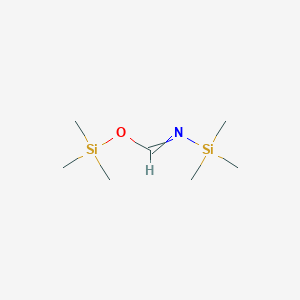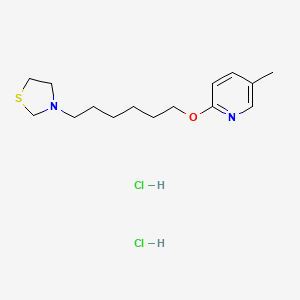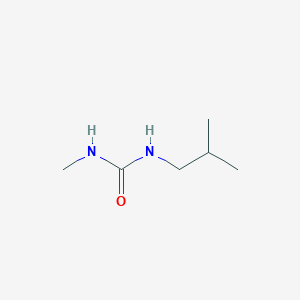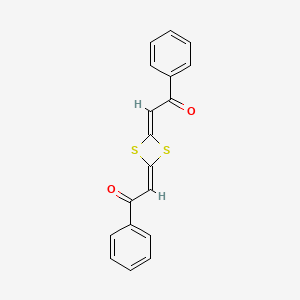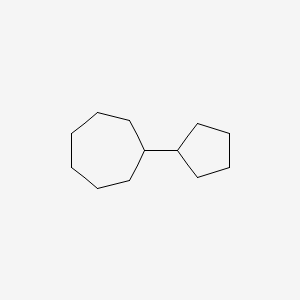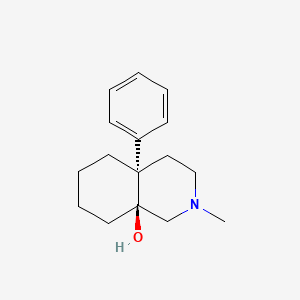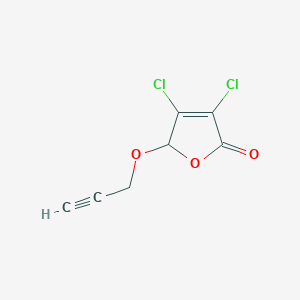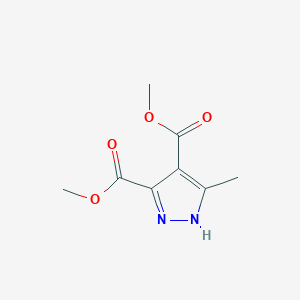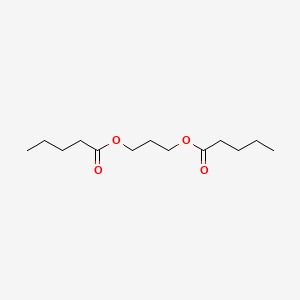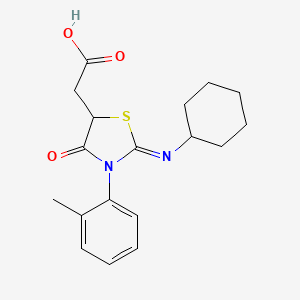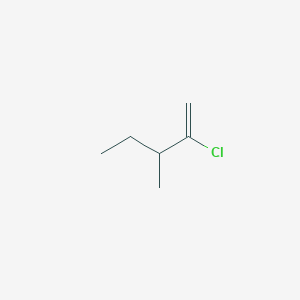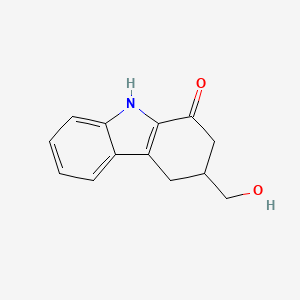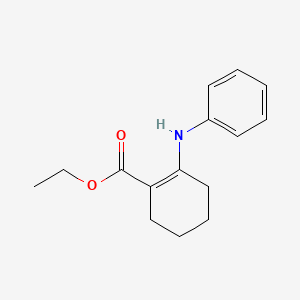
Ethyl 2-anilinocyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-anilinocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C15H19NO2 It is a derivative of cyclohexene, featuring an aniline group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-anilinocyclohex-1-ene-1-carboxylate typically involves the reaction of cyclohexanone with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is then reduced to form the desired product. The esterification step involves the reaction of the intermediate with ethyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) are often employed to enhance reaction rates and yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of ethyl 2-anilinocyclohexane-1-carboxylate.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-anilinocyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-anilinocyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparación Con Compuestos Similares
- Ethyl 2-aminocyclohex-1-ene-1-carboxylate
- Ethyl 2-anilinocyclohexane-1-carboxylate
- Cyclohexanone derivatives
Comparison: Ethyl 2-anilinocyclohex-1-ene-1-carboxylate is unique due to the presence of both an aniline group and an ester functional group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, ethyl 2-aminocyclohex-1-ene-1-carboxylate lacks the aromatic aniline group, resulting in different reactivity and applications.
Propiedades
Número CAS |
38778-79-9 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
ethyl 2-anilinocyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)13-10-6-7-11-14(13)16-12-8-4-3-5-9-12/h3-5,8-9,16H,2,6-7,10-11H2,1H3 |
Clave InChI |
AJDZPEDZNORIGO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CCCC1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
